molecular formula C25H25N5O4S B11296958 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B11296958
M. Wt: 491.6 g/mol
InChI Key: JGVROKWKROHHLX-UHFFFAOYSA-N
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Description

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a sulfanyl group and an acetamide moiety. The presence of the 3,4-dimethoxyphenyl and 3-methylphenyl groups further adds to its structural complexity.

Preparation Methods

The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group with a sulfanyl group.

    Attachment of the 3,4-dimethoxyphenyl and 3-methylphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pteridine core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pteridine core and the attached functional groups play a crucial role in determining the binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets.

Comparison with Similar Compounds

Similar compounds to 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide include:

    N-(3,4-dimethoxyphenethyl)acetamide: This compound shares the 3,4-dimethoxyphenyl group but lacks the pteridine core and sulfanyl group.

    3,4-Dimethoxyphenethylamine: This compound has the 3,4-dimethoxyphenyl group and an amine group but lacks the pteridine core and acetamide moiety.

    2-(3,4-Dimethoxyphenyl)ethanol: This compound contains the 3,4-dimethoxyphenyl group and an alcohol group but lacks the pteridine core and acetamide moiety.

The uniqueness of this compound lies in its combination of the pteridine core, sulfanyl group, and acetamide moiety, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H25N5O4S

Molecular Weight

491.6 g/mol

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxopteridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H25N5O4S/c1-16-5-4-6-18(13-16)28-21(31)15-35-25-29-23-22(26-10-11-27-23)24(32)30(25)12-9-17-7-8-19(33-2)20(14-17)34-3/h4-8,10-11,13-14H,9,12,15H2,1-3H3,(H,28,31)

InChI Key

JGVROKWKROHHLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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